molecular formula C18H12F2N4O B3007562 N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1355700-99-0

N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide

Katalognummer B3007562
CAS-Nummer: 1355700-99-0
Molekulargewicht: 338.318
InChI-Schlüssel: WPVRJFWWGCYLHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has been the focus of extensive scientific research. It is commonly referred to as DFP-10825 and is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which has been implicated in a range of physiological processes, including pain sensation, mood regulation, and inflammation. DFP-10825 has shown promise as a therapeutic agent for the treatment of a range of conditions, including pain, anxiety, and inflammation.

Wirkmechanismus

DFP-10825 works by inhibiting the activity of N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide, which is responsible for the breakdown of anandamide. By inhibiting N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide, DFP-10825 increases levels of anandamide, which can then bind to and activate cannabinoid receptors in the brain and other tissues. This can lead to a range of physiological effects, including pain relief, reduced anxiety, and decreased inflammation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a range of biochemical and physiological effects in preclinical models. Studies have demonstrated that DFP-10825 can increase levels of anandamide in the brain and other tissues, leading to activation of cannabinoid receptors and a range of physiological effects. These effects include pain relief, reduced anxiety, and decreased inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

DFP-10825 has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide, which makes it a useful tool for studying the role of anandamide in physiological processes. However, there are also some limitations to the use of DFP-10825 in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, it has poor solubility in water, which can make it challenging to administer in some experimental settings.

Zukünftige Richtungen

There are several future directions for research on DFP-10825. One area of interest is the potential use of DFP-10825 for the treatment of pain, anxiety, and inflammation in humans. Clinical trials are currently underway to evaluate the safety and efficacy of DFP-10825 in humans. Another area of interest is the development of new and more potent inhibitors of N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide, which could have even greater therapeutic potential. Finally, there is interest in studying the role of anandamide and the endocannabinoid system in a range of physiological processes, including mood regulation, appetite, and immune function.

Synthesemethoden

DFP-10825 is synthesized through a multi-step process that involves the reaction of 2,4-difluorobenzyl cyanide with phenylhydrazine, followed by the addition of acetic anhydride and potassium carbonate. The resulting product is then purified using column chromatography to yield DFP-10825 in high purity.

Wissenschaftliche Forschungsanwendungen

DFP-10825 has been extensively studied in preclinical models, with a focus on its potential therapeutic applications. Studies have shown that DFP-10825 is a potent and selective inhibitor of N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide, and that it can increase levels of anandamide in the brain and other tissues. This has led to interest in the potential use of DFP-10825 for the treatment of pain, anxiety, and inflammation.

Eigenschaften

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4O/c19-13-6-7-15(16(20)8-13)17(9-21)23-18(25)12-10-22-24(11-12)14-4-2-1-3-5-14/h1-8,10-11,17H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVRJFWWGCYLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)NC(C#N)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.